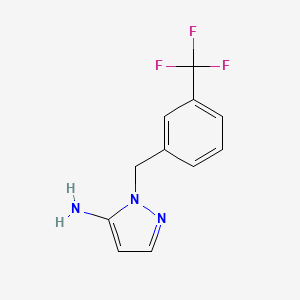

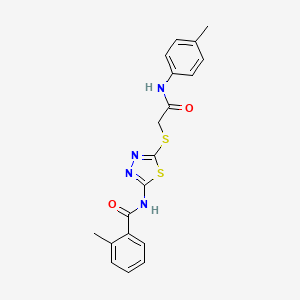

1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

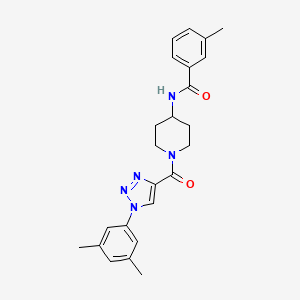

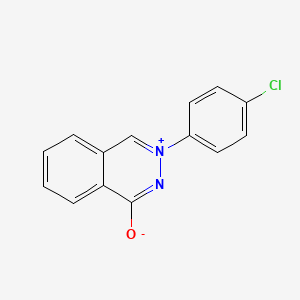

The synthesis of this compound involves the conjugation of the PTP scaffold at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole . A molecular docking study was performed to rationalize the influence of a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole branch . It was observed that only the hA3 AR has the topological features to accommodate this new series in agreement with experimental data .Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine]” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications

Synthesis and Characterization

Synthesis of Pyrazolo Pyrimidines : This compound has been utilized in the synthesis of new pyrazolo pyrimidines, which are known for their biological activities in medicine. It's involved in the intermediate stages of synthesis and characterization of these derivatives (Xu Li-feng, 2011).

Creation of Novel Antimicrobial Compounds : In research focusing on the synthesis of novel antimicrobial compounds, 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine plays a critical role. It's a component in the synthesis of a series of derivatives that exhibit promising antimicrobial activities (M. Idrees, S. Kola, N. Siddiqui, 2019).

Chemical Reactions and Properties

Addition and Cycloaddition Reactions : This compound is involved in various chemical reactions including addition and cycloaddition processes. It reacts with primary aromatic amines, dimethyl amine, and benzyl amine, among others, showing versatility in chemical reactions (M. F. Aly, M. I. Younes, A. Atta, S. A. Metwally, 1997).

Study of Chemical and Biological Properties : Various studies utilize this compound to explore its chemical and biological properties, including investigating its reactivity and potential biological activity against cancer and microbes (A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, T. Ben Hadda, 2020).

Potential Applications in pH Measurement

- pH Measurement in Biological Media : There is potential use of derivatives of this compound in measuring pH in biological media through 19F NMR spectroscopy. This application is crucial in biological and chemical research for understanding the pH-dependent processes (Brian G. Jones, S. Branch, A. Thompson, M. Threadgill, 1996).

Mechanism of Action

Target of Action

It has been found to display affinity at the human a3 adenosine receptor .

Mode of Action

It is believed to interact with its target receptor, possibly through a combination of hydrophobic interactions and hydrogen bonding . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity .

Biochemical Pathways

Given its affinity for the a3 adenosine receptor, it may influence adenosine signaling pathways .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .

Result of Action

Given its affinity for the a3 adenosine receptor, it may modulate cellular responses mediated by this receptor .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules it interacts with .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-10(15)4-5-16-17/h1-6H,7,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJINZOVBFSNKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)

![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)

![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)